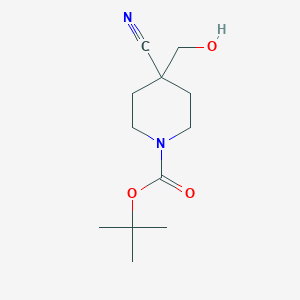

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZNRLWYSXQYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623849 | |

| Record name | tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614730-96-0 | |

| Record name | tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-cyano-4-(hydroxymethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Pathway

The synthesis of the target compound is approached in two sequential stages:

-

Boc-Protection and Cyanation: This step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group and the introduction of a cyano group at the 4-position.

-

α-Hydroxymethylation: The crucial carbon-carbon bond formation to introduce the hydroxymethyl group at the 4-position, adjacent to the cyano group.

Below is a graphical representation of the overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-cyanopiperidine-1-carboxylate (Precursor)

This procedure outlines a common method for the synthesis of the N-Boc protected 4-cyanopiperidine precursor.

Methodology:

-

Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent such as methanol or water, add an aqueous solution of sodium cyanide. Subsequently, add an aqueous solution of ammonium chloride.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Boc-Protection: After the initial reaction is complete, add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine or sodium bicarbonate to the reaction mixture.

-

Work-up: Continue stirring for another 12-24 hours. After the reaction is complete, extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Precursor Synthesis:

| Parameter | Value |

| Reactants | |

| 4-Piperidone Monohydrate HCl | 1.0 eq |

| Sodium Cyanide | 1.1 eq |

| Ammonium Chloride | 1.1 eq |

| Di-tert-butyl dicarbonate | 1.2 eq |

| Triethylamine | 2.0 eq |

| Solvent | Methanol/Water |

| Reaction Temperature | Room Temperature |

| Reaction Time | 48-72 hours |

| Typical Yield | 70-85% |

Step 2: Synthesis of this compound (Proposed Protocol)

The following is a proposed protocol for the α-hydroxymethylation of the precursor. This method is based on the general principles of base-catalyzed aldol-type reactions of nitriles with formaldehyde. Researchers should perform small-scale trials to optimize the reaction conditions.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Tert-butyl 4-cyanopiperidine-1-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), dropwise to the solution. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.

-

Reaction with Formaldehyde Source: Add a source of formaldehyde, such as paraformaldehyde (which should be thoroughly dried beforehand), to the reaction mixture in one portion.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Proposed Quantitative Data for Hydroxymethylation:

| Parameter | Value |

| Reactants | |

| Tert-butyl 4-cyanopiperidine-1-carboxylate | 1.0 eq |

| Paraformaldehyde | 1.5 eq |

| Sodium Ethoxide | 1.1 eq |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Predicted Yield | 50-70% (subject to optimization) |

Physicochemical and Spectroscopic Data (Predicted)

As no experimentally derived data for the final product is readily available, the following table summarizes the predicted properties based on its chemical structure.

Predicted Data for this compound:

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₀N₂O₃ |

| Molecular Weight | 240.30 g/mol |

| Appearance | White to off-white solid or viscous oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.0-3.8 (m, 2H), 3.7-3.5 (m, 2H), 3.65 (s, 2H), 2.5-2.3 (br s, 1H, -OH), 2.0-1.8 (m, 4H), 1.48 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5, 121.0, 80.5, 65.0, 45.0, 41.0, 35.0, 28.4 |

| Mass Spectrum (ESI+) | m/z 241.1 [M+H]⁺, 263.1 [M+Na]⁺ |

Disclaimer: The experimental protocol and the physicochemical and spectroscopic data for the final product are proposed based on established chemical principles and analogies. These should be considered as a starting point for experimental investigation and are not based on a published, peer-reviewed synthesis. Appropriate safety precautions should be taken when handling all chemicals, especially sodium cyanide and strong bases. All reactions should be carried out in a well-ventilated fume hood.

In-Depth Technical Guide: Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate is a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a protected piperidine ring, a nitrile group, and a hydroxymethyl group, makes it an attractive scaffold for the synthesis of more complex molecules, including potential therapeutic agents. The piperidine moiety is a common feature in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and relevant safety information for this compound.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, information from chemical suppliers and computational predictions allows for the compilation of its key properties.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 614730-96-0 | AK Scientific[1], ChemicalBook[2] |

| Molecular Formula | C₁₂H₂₀N₂O₃ | AK Scientific[1] |

| Molecular Weight | 240.3 g/mol | AK Scientific[1] |

| IUPAC Name | This compound | |

| Synonyms | 1-Boc-4-cyano-4-(hydroxymethyl)piperidine | |

| Purity (Typical) | ≥95% | AK Scientific[1], Enamine[3] |

Table 2: Predicted Physical Properties

| Property | Value | Notes |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Experimental data not found. |

| Solubility | Not available | Experimental data not found. |

| Appearance | Likely a white to off-white solid or oil | Based on similar compounds. |

Table 3: Spectroscopic Data

| Type | Data |

| ¹H NMR | Predicted shifts: Protons of the piperidine ring (δ 1.5-4.0 ppm), tert-butyl group (δ ~1.4 ppm), and hydroxymethyl group (δ ~3.5-3.8 ppm). The hydroxyl proton signal would be broad and its position dependent on solvent and concentration. |

| ¹³C NMR | Predicted shifts: Carbonyl carbon (δ ~155 ppm), quaternary carbon of the Boc group (δ ~80 ppm), piperidine ring carbons (δ ~25-50 ppm), cyanohydrin carbon (δ ~60-70 ppm), hydroxymethyl carbon (δ ~65-75 ppm), and tert-butyl methyl carbons (δ ~28 ppm). |

| IR Spectroscopy | Expected peaks: O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C≡N stretch (weak, ~2240 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-O stretch (~1160 cm⁻¹). |

| Mass Spectrometry | Expected [M+H]⁺: 241.15 |

Note: The spectroscopic data presented is predicted based on the chemical structure and data from analogous compounds. Experimental verification is required.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised starting from the commercially available N-Boc-4-piperidone. This proposed synthesis involves a modified Strecker reaction, also known as a cyanohydrin reaction, using formaldehyde as the carbonyl source.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

N-Boc-4-piperidone

-

Sodium bisulfite (NaHSO₃)

-

Potassium cyanide (KCN) (Caution: Highly Toxic!)

-

Formaldehyde solution (37% in H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Formation of the Bisulfite Adduct: To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., THF or ethanol) at room temperature, add a solution of sodium bisulfite (1.1 eq) in water. Stir the mixture for 1-2 hours, during which a precipitate of the bisulfite adduct may form.

-

Cyanation: Cool the reaction mixture in an ice bath to 0-5 °C. In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of cold water. (EXTREME CAUTION: KCN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Avoid contact with acids, which liberates toxic HCN gas). Add the cold KCN solution dropwise to the stirred suspension of the bisulfite adduct.

-

Addition of Formaldehyde: To the reaction mixture, add aqueous formaldehyde solution (1.5 eq) dropwise, maintaining the temperature between 0-10 °C. Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel and dilute with water and dichloromethane. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Workflow for Synthesis and Purification

Caption: General workflow for the proposed synthesis.

Biological Activity and Applications

As of the date of this document, there is no publicly available information regarding the specific biological activity or signaling pathway modulation of this compound.

However, its structural motifs suggest its potential as a versatile intermediate in the synthesis of novel drug candidates. The piperidine scaffold is a key component in a wide range of approved drugs targeting various receptors and enzymes. The presence of both a nucleophilic hydroxymethyl group and a cyano group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, allows for diverse chemical modifications.

Potential Research Applications:

-

Scaffold for Library Synthesis: This compound can serve as a starting point for the creation of compound libraries for high-throughput screening.

-

Synthesis of Spirocyclic Compounds: The quaternary center could be a precursor for the synthesis of spirocyclic piperidine derivatives.

-

Linker Chemistry: The hydroxymethyl group can be used to attach this scaffold to other molecules in the development of probes or targeted therapies.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care.[4]

Table 4: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a chemical building block with significant potential for use in synthetic and medicinal chemistry. While detailed experimental data on its properties and biological activity are currently limited, this guide provides a summary of the available information and a plausible, detailed protocol for its synthesis. As with any chemical, it should be handled with appropriate safety precautions. Further research into this compound and its derivatives may lead to the discovery of novel molecules with valuable therapeutic properties.

References

In-Depth Technical Guide: Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

CAS Number: 614730-96-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document details its chemical and physical properties, safety information, and a plausible synthetic pathway, offering valuable insights for its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂O₃ | [Matrix Scientific] |

| Molecular Weight | 240.30 g/mol | [Matrix Scientific] |

| CAS Number | 614730-96-0 | [Sigma-Aldrich] |

| Physical Form | Solid | [Sigma-Aldrich] |

| Purity | ≥95% - 98% | [AK Scientific, Inc.], [Sigma-Aldrich] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [Sigma-Aldrich] |

Synthesis

The proposed synthesis involves a two-step process starting from the readily available N-Boc-4-piperidone. The first step would be a cyanation reaction to introduce the cyano group at the 4-position, followed by a hydroxymethylation step.

Plausible Synthetic Pathway

An In-depth Technical Guide on Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, and a plausible multi-step synthesis pathway, including detailed experimental protocols. Furthermore, this guide summarizes the known and potential applications of this compound and its derivatives in drug discovery, particularly as intermediates in the synthesis of bioactive molecules.

Introduction

This compound (CAS No. 614730-96-0) is a bifunctional piperidine derivative that has garnered interest in the field of medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active natural products. The presence of both a cyano and a hydroxymethyl group at the C4 position, along with the Boc-protected nitrogen, makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures. This guide aims to provide a detailed resource for researchers and drug development professionals working with this compound.

Chemical Structure and Properties

The chemical structure of this compound combines a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The C4 position is substituted with both a cyano (-CN) group and a hydroxymethyl (-CH₂OH) group.

Below is a 2D representation of the molecular structure:

Figure 1: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 614730-96-0 | Commercial Suppliers |

| Molecular Formula | C₁₂H₂₀N₂O₃ | Calculated |

| Molecular Weight | 240.30 g/mol | Calculated |

| Appearance | Solid | Commercial Suppliers |

| Purity | ≥98% | Commercial Suppliers |

| Storage | Sealed in dry, room temperature | Commercial Suppliers |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a three-step process starting from the commercially available Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This pathway includes an oxidation step to form the corresponding aldehyde, followed by a cyanohydrin formation.

Figure 2: Proposed Synthetic Workflow

Step 1: Oxidation of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to Tert-butyl 4-formylpiperidine-1-carboxylate

The first step involves the oxidation of the primary alcohol to an aldehyde. A common and effective method for this transformation is the Swern oxidation or a similar PCC-mediated oxidation.

Experimental Protocol (Swern Oxidation):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

-

Slowly add dimethyl sulfoxide (DMSO) (2.5 equivalents) to the cooled solution and stir for 15 minutes.

-

Add a solution of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction for 1 hour at -78 °C.

-

Add triethylamine (3.0 equivalents) to the mixture and allow it to warm to room temperature while stirring.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Tert-butyl 4-formylpiperidine-1-carboxylate. The crude product can be purified by column chromatography if necessary[1].

Step 2: Cyanohydrin Formation

The second step is the formation of the cyanohydrin by the addition of a cyanide source to the aldehyde intermediate. This reaction is typically base-catalyzed.

Experimental Protocol:

-

Dissolve Tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.

-

Add a solution of sodium or potassium cyanide (1.1 equivalents) in water to the aldehyde solution.

-

Cool the reaction mixture in an ice bath and slowly add a weak acid, such as acetic acid, to generate HCN in situ and catalyze the reaction. Maintain the pH in a slightly basic range (pH 8-9) to ensure the presence of free cyanide ions[2].

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., HCl) to quench any remaining cyanide (perform this step in a well-ventilated fume hood).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Data (Predicted and from Related Compounds)

While specific, published spectroscopic data for this compound is limited, the following table summarizes expected and reported data for its precursors.

| Compound | Spectroscopic Data |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | ESI-MS: m/z 216.2 [M+H]⁺[3] |

| Tert-butyl 4-formylpiperidine-1-carboxylate | MS (ESI): m/z 214.2 [M+H]⁺[3] |

| This compound | Predicted ¹H NMR (CDCl₃, 400 MHz): δ 4.10-3.90 (m, 2H, piperidine-CH₂-N), 3.70 (s, 2H, -CH₂OH), 2.90-2.70 (m, 2H, piperidine-CH₂-N), 2.50 (br s, 1H, -OH), 1.90-1.70 (m, 4H, piperidine-CH₂), 1.45 (s, 9H, Boc-C(CH₃)₃).Predicted ¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 122.5 (CN), 80.5, 65.0, 45.0, 42.0, 35.0, 28.4.Predicted IR (KBr, cm⁻¹): 3450 (O-H), 2975 (C-H), 2240 (C≡N), 1685 (C=O, urethane). |

Applications in Drug Discovery and Medicinal Chemistry

Piperidine derivatives are of significant interest in drug discovery due to their ability to serve as versatile scaffolds for the development of therapeutic agents targeting a wide range of diseases[4][5].

Intermediate for Bioactive Molecules

The title compound, with its multiple functional groups, is an excellent starting material for creating libraries of compounds for high-throughput screening. The hydroxyl group can be further functionalized through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification.

Role in PROTAC Development

The aldehyde precursor, Tert-butyl 4-formylpiperidine-1-carboxylate, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs)[6]. PROTACs are bifunctional molecules that induce the degradation of specific proteins. The piperidine moiety can provide a semi-rigid scaffold within the linker, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Figure 3: Conceptual Diagram of PROTAC Action

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is achievable through a straightforward, multi-step process. The presence of multiple, orthogonally-functionalizable groups allows for the creation of diverse molecular libraries. Its utility as a precursor to PROTAC linkers highlights its relevance in modern drug development strategies. This technical guide provides a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0877733B1 - Process for production of piperidine derivatives - Google Patents [patents.google.com]

- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

Spectroscopic Data for Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate: A Technical Overview

Despite a comprehensive search of publicly available scientific databases and chemical literature, detailed spectroscopic data and experimental protocols for the synthesis and characterization of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate could not be located. This indicates that the compound may not be extensively documented in the public domain or may be a novel chemical entity with limited published information.

This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for the spectroscopic analysis of piperidine derivatives, using data from closely related and precursor molecules as illustrative examples. The methodologies and expected spectral features discussed herein can serve as a valuable reference for the future characterization of the title compound, should it be synthesized or become commercially available.

Hypothetical Spectroscopic Workflow

The characterization of a novel compound like this compound would typically involve a suite of spectroscopic techniques to elucidate its molecular structure and confirm its identity. The general workflow for such an analysis is outlined below.

Figure 1: General workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Expected Spectroscopic Data: An Analysis Based on Related Structures

While specific data for the target molecule is unavailable, we can predict the expected spectral features based on its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 3.0 | Multiplet | 4H | Piperidine ring protons adjacent to nitrogen |

| ~ 3.8 - 3.6 | Singlet/Doublet | 2H | -CH₂OH |

| ~ 2.5 - 2.0 | Multiplet | 1H | -OH |

| ~ 2.0 - 1.5 | Multiplet | 4H | Remaining piperidine ring protons |

| ~ 1.45 | Singlet | 9H | tert-butyl group (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154 | Carbonyl of Boc group (C=O) |

| ~ 122 | Cyano group (-CN) |

| ~ 80 | Quaternary carbon of Boc group (-C(CH₃)₃) |

| ~ 65 | Hydroxymethyl carbon (-CH₂OH) |

| ~ 45 | Quaternary carbon of piperidine ring (C-CN) |

| ~ 40 | Piperidine ring carbons adjacent to nitrogen |

| ~ 30 | Remaining piperidine ring carbons |

| ~ 28 | Methyl carbons of Boc group (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 (broad) | O-H stretch (hydroxyl) |

| 2975 - 2850 | C-H stretch (aliphatic) |

| ~ 2240 | C≡N stretch (nitrile) |

| ~ 1680 | C=O stretch (carbamate) |

| 1250 - 1000 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₂₀N₂O₃), the expected exact mass would be approximately 240.1474 g/mol . In an ESI-MS spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 241.1547 and potentially adducts with sodium [M+Na]⁺ at m/z 263.1366.

Experimental Protocols for Spectroscopic Analysis

The following are general experimental protocols that would be suitable for the acquisition of spectroscopic data for piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules and other adducts.

-

For HRMS, calibrate the instrument to ensure high mass accuracy.

-

Conclusion

While direct experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its potential characterization. The predicted spectral data, based on its chemical structure and analogous compounds, along with the detailed experimental protocols, offer a valuable resource for researchers who may undertake the synthesis and analysis of this compound in the future. The application of these standard spectroscopic techniques will be crucial for the unambiguous confirmation of its structure and purity.

Commercial Availability and Technical Profile of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, chemical properties, and synthetic approaches for Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered in various quantities, from milligrams to grams, with purity levels generally exceeding 95%. The following table summarizes the availability from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 797033 | ≥95% | 250 mg, 1 g, 5 g |

| BLDpharm | BD140397 | 97+% | 1 g, 5 g, 25 g |

| AK Scientific, Inc. | 9222AB | >97% | 1 g, 5 g, 25 g |

| Laibo Chem | LB48272 | >98% | 500 mg, 1 g, 5 g |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from publicly available resources and supplier technical data sheets.

| Property | Value |

| CAS Number | 175473-03-3 |

| Molecular Formula | C₁₂H₂₀N₂O₃ |

| Molecular Weight | 240.30 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% (typical) |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

| Storage Conditions | Store in a cool, dry place |

Experimental Protocols: Synthesis of a Key Precursor

While a direct, detailed experimental protocol for the one-step synthesis of this compound from commercially available starting materials is not readily found in peer-reviewed literature, a common synthetic route involves the preparation of the precursor, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, followed by cyanation and hydroxymethylation at the 4-position. The synthesis of the precursor is a well-established procedure.

Synthesis of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This protocol outlines the synthesis of the key intermediate, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, from 4-(hydroxymethyl)piperidine.

Materials:

-

4-(Hydroxymethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a white solid.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the acquisition and synthesis of this compound.

Caption: Workflow for the procurement of the target compound.

Caption: Conceptual synthetic pathway to the target compound.

An In-depth Technical Guide on the Basic Characterization of N-Boc Protected Cyanohydrins

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc protected cyanohydrins, also known as N-Boc-α-aminonitriles, are valuable synthetic intermediates in organic chemistry, particularly in the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group offers significant advantages, including its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the fundamental characterization of these compounds, including their synthesis, stability, and spectroscopic properties.

Synthesis and Stability

The most common method for the synthesis of N-Boc protected cyanohydrins is a variation of the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aldehyde, an amine source (in this case, often in the form of a carbamate or an amine that is subsequently protected), and a cyanide source.[2][3][4][5]

The N-Boc group is known for its stability towards basic and nucleophilic reagents, which allows for selective manipulation of other functional groups within the molecule.[1] However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the corresponding amine.[1]

Spectroscopic Characterization

The structural elucidation of N-Boc protected cyanohydrins relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of N-Boc protected cyanohydrins.

Key ¹H NMR Spectral Features:

-

Boc Group: A characteristic sharp singlet integrating to nine protons is observed in the upfield region, typically between δ 1.4 and 1.6 ppm.

-

α-Proton: The proton on the carbon bearing the nitrile and the N-Boc group (α-proton) typically appears as a multiplet, with its chemical shift being dependent on the substitution pattern.

-

NH Proton: The N-H proton of the Boc-carbamate group can sometimes be observed as a broad singlet, though its presence and chemical shift can be variable.

Key ¹³C NMR Spectral Features:

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around δ 80-82 ppm, while the methyl carbons are observed at approximately δ 28 ppm.

-

Carbonyl Carbon: The carbonyl carbon of the Boc group resonates in the range of δ 150-155 ppm.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears in the region of δ 115-120 ppm.

-

α-Carbon: The carbon atom attached to the nitrile and the nitrogen atom shows a signal whose chemical shift is influenced by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in N-Boc protected cyanohydrins.

Characteristic IR Absorption Bands:

-

N-H Stretch: A moderate absorption band in the region of 3300-3400 cm⁻¹ may be observed, corresponding to the N-H stretching vibration of the carbamate.

-

C-H Stretch: Aliphatic C-H stretching vibrations are typically seen in the 2850-3000 cm⁻¹ range.

-

C≡N Stretch: The nitrile group exhibits a characteristic weak to medium absorption band in the region of 2220-2260 cm⁻¹.[6]

-

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the Boc protecting group is observed around 1680-1720 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-Boc protected cyanohydrins, confirming their elemental composition. Common ionization techniques include Electrospray Ionization (ESI). The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is typically observed.

Quantitative Data Summary

The following tables summarize representative spectroscopic data for N-Boc protected cyanohydrins. Note that specific values can vary depending on the solvent and the specific structure of the molecule.

Table 1: Representative ¹H NMR Spectroscopic Data (CDCl₃)

| Compound Name | Boc (9H, s) | α-H (1H) | Other Protons | Reference |

| N-Boc-2-amino-2-phenylacetonitrile | ~1.50 ppm | ~5.40 ppm | ~7.40-7.60 ppm (m, 5H, Ar-H) | [7] |

| N-Boc-2-amino-3-methylbutanenitrile | ~1.45 ppm | ~4.50 ppm | ~2.20 ppm (m, 1H, CH), ~1.10 ppm (d, 6H, 2xCH₃) | [8] |

| N-Boc-2-aminopropanenitrile | ~1.48 ppm | ~4.70 ppm | ~1.65 ppm (d, 3H, CH₃) | N/A |

Table 2: Representative ¹³C NMR Spectroscopic Data (CDCl₃)

| Compound Name | C=O (Boc) | C(CH₃)₃ (Boc) | C(CH₃)₃ (Boc) | C≡N | α-C | Other Carbons | Reference |

| N-Boc-2-amino-2-phenylacetonitrile | ~153.5 ppm | ~81.5 ppm | ~28.3 ppm | ~118.0 ppm | ~50.0 ppm | ~127-135 ppm (Ar-C) | [7] |

| N-Boc-2-amino-3-methylbutanenitrile | ~154.0 ppm | ~80.5 ppm | ~28.4 ppm | ~119.0 ppm | ~55.0 ppm | ~32.0 ppm (CH), ~19.0 ppm (CH₃) | [8] |

| N-Boc-2-aminopropanenitrile | ~153.8 ppm | ~81.0 ppm | ~28.3 ppm | ~118.5 ppm | ~42.0 ppm | ~18.0 ppm (CH₃) | N/A |

Table 3: Representative IR Spectroscopic Data (cm⁻¹)

| Compound Name | N-H Stretch | C≡N Stretch | C=O Stretch (Boc) | Reference |

| N-Boc-2-amino-2-phenylacetonitrile | ~3350 | ~2245 | ~1715 | N/A |

| N-Boc-2-amino-3-methylbutanenitrile | ~3340 | ~2240 | ~1710 | [8] |

| N-Boc-2-aminopropanenitrile | ~3345 | ~2242 | ~1712 | N/A |

Experimental Protocols

General Protocol for the Synthesis of N-Boc Protected Cyanohydrins (Strecker Reaction)

This protocol describes a general method for the one-pot, three-component synthesis of an N-Boc protected cyanohydrin from an aldehyde, tert-butyl carbamate, and a cyanide source.

Materials:

-

Aldehyde (1.0 equiv)

-

tert-Butyl carbamate (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.2 equiv)[2]

-

Catalyst (e.g., InCl₃, Sc(OTf)₃, etc., 5-10 mol%)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv), tert-butyl carbamate (1.0 equiv), and the catalyst.

-

Dissolve the solids in the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the time required for the reaction to complete (monitor by TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified N-Boc protected cyanohydrin in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Use a standard single-pulse experiment.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol for IR Spectroscopic Analysis

Sample Preparation:

-

For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

For a liquid or oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) or by using an ATR accessory.

Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan before running the sample.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of N-Boc protected cyanohydrins.

Caption: Generalized mechanism for the formation of N-Boc protected cyanohydrins via a Strecker-type reaction.

Caption: Stability and deprotection of the N-Boc group in N-Boc protected cyanohydrins.

References

- 1. researchgate.net [researchgate.net]

- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Versatility of Piperidine: A Technical Guide to Novel Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis of novel piperidine-based building blocks, presenting detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows to empower researchers in their quest for new medicines.

Synthetic Strategies for Novel Piperidine Scaffolds

The construction of functionalized piperidine rings is a mature yet continually evolving field of synthetic organic chemistry. Modern methodologies offer access to a diverse array of substituted piperidines with high efficiency and stereocontrol. This section details key experimental protocols for the synthesis of these valuable building blocks.

Catalytic Hydrogenation of Pyridines

One of the most direct routes to the piperidine core is the catalytic hydrogenation of pyridine precursors. This atom-economical process, however, requires careful selection of catalysts and reaction conditions to achieve high yields and chemoselectivity, especially with substituted pyridines.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of 4-phenylpyridine

This protocol describes the hydrogenation of 4-phenylpyridine to 4-phenylpiperidine using Platinum(IV) oxide (PtO₂) as the catalyst.

Materials:

-

4-phenylpyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Inert gas (e.g., Nitrogen or Argon)

-

Hydrogen gas (high purity)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, add 4-phenylpyridine (1.0 g, 6.4 mmol).

-

Solvent and Catalyst Addition: Add glacial acetic acid (20 mL) to the vessel, followed by the careful addition of PtO₂ (0.073 g, 5 mol%).

-

Hydrogenation: Securely seal the reactor and connect it to the hydrogenation apparatus. Purge the system multiple times with an inert gas to remove air. Pressurize the reactor with hydrogen gas to 50-70 bar. Commence vigorous stirring at room temperature and maintain for 6-10 hours.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel and neutralize the acetic acid by the slow addition of a saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-phenylpiperidine. The product can be further purified by column chromatography if necessary.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of cancer. [1][2]

Piperidine Scaffolds in Neurodegenerative Diseases

Piperidine derivatives have shown significant promise in the development of treatments for neurodegenerative disorders such as Alzheimer's disease. They can target various aspects of the disease pathology, including the formation of amyloid-beta plaques.

The Amyloid Beta (Aβ) Cascade in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death. [3][4][5]

Conclusion

The piperidine ring system continues to be a remarkably fruitful area of research in the pursuit of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse and complex piperidine-based building blocks. A thorough understanding of the key signaling pathways that these molecules can modulate is essential for the rational design of next-generation therapeutics. The combination of innovative synthesis and a deep knowledge of biological mechanisms will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Beta-amyloid pathway | Abcam [abcam.com]

- 4. Neurobiological pathways to Alzheimer’s disease: Amyloid-beta, TAU protein or both? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

The Ascendance of Spirocyclic Scaffolds: A Technical Guide for Medicinal Chemists

An in-depth exploration of the design, synthesis, and application of spirocyclic scaffolds in modern drug discovery, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged from the periphery of medicinal chemistry to become a central strategy in the pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic systems, enabling more precise and potent interactions with biological targets. This guide provides a detailed examination of the core principles and practical applications of spirocyclic chemistry in drug development, from fundamental properties to clinical candidates.

The Spirocyclic Advantage: Escaping Flatland

The drive to explore chemical space beyond planar structures, often termed "escaping flatland," has been a significant motivator for the adoption of spirocyclic systems.[1] The rigid, well-defined three-dimensional arrangement of substituents around a spirocyclic core allows for a more precise orientation of pharmacophoric elements to match the complex topology of protein binding sites. This conformational restriction can lead to a number of desirable outcomes in drug design:

-

Enhanced Potency and Selectivity: By locking the conformation of a molecule, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity.[2] This conformational rigidity can also improve selectivity by disfavoring binding to off-targets that require different spatial arrangements of interacting groups.

-

Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can favorably modulate key physicochemical properties.[1] Compared to their aromatic counterparts, spirocycles can increase aqueous solubility, decrease lipophilicity (LogP), and improve metabolic stability.[1] For instance, the replacement of a morpholine ring with various azaspirocycles has been shown to lower logD values and enhance metabolic stability.[1]

-

Increased Novelty and Patentability: The unique and diverse architectures of spirocyclic compounds provide access to novel chemical space, offering opportunities for the development of proprietary drug candidates with strong intellectual property protection.[3]

Navigating the Synthetic Landscape

Historically, the synthesis of complex spirocycles was considered a significant challenge, often hindering their widespread use in drug discovery programs.[4] However, recent advancements in synthetic methodologies have made these intricate scaffolds more accessible. Key strategies for the construction of spirocyclic systems include:

-

Intramolecular Cyclization Reactions: A common and powerful approach involves the intramolecular cyclization of a precursor containing a suitable tether and reactive functionalities. This can include reactions such as intramolecular Michael additions, aldol condensations, and ring-closing metathesis.

-

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a highly effective method for the stereoselective synthesis of spiro-pyrrolidinyl oxindoles, a prevalent motif in bioactive compounds.[5]

-

Rearrangement Reactions: Strain-releasing rearrangements, such as semipinacol rearrangements of bicyclobutylcyclopropanol intermediates, have been developed for the expedient synthesis of highly strained spiro[3.3]heptan-1-ones.[6]

-

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical route to complex spirocyclic structures from simple starting materials.[7]

Quantitative Insights: Spirocyclic Drugs and Drug Candidates in Focus

The tangible benefits of incorporating spirocyclic scaffolds are evident in the growing number of approved drugs and clinical candidates that feature these motifs. The following tables summarize key quantitative data for representative examples, highlighting their potency and, where available, their pharmacokinetic properties.

Table 1: Potency of Selected Spirocyclic Compounds

| Compound/Drug Name | Target | Potency (IC50/Ki/EC50) | Therapeutic Area |

| Revumenib (SNDX-5613) | Menin-MLL Interaction | - | Acute Leukemia |

| Zoliflodacin (ETX0914) | Bacterial DNA Gyrase | MIC90: 1.0–5.0 μM (vs. N. gonorrhoeae) | Infectious Disease |

| MK-8831 | HCV NS3/4a Protease | - | Infectious Disease |

| MI-888 (Spiro-oxindole) | p53-MDM2 Interaction | Ki: 0.44 nM | Oncology |

| SAR405838 (MI-77301) | p53-MDM2 Interaction | Ki: 0.88 nM | Oncology |

Table 2: Physicochemical and Pharmacokinetic Properties of Selected Spirocyclic Compounds

| Compound/Drug Name | LogP/LogD | Solubility | Metabolic Stability | Bioavailability (F%) |

| Revumenib (SNDX-5613) | - | - | - | - |

| Zoliflodacin (ETX0914) | - | - | - | - |

| MK-8831 | - | - | Good | - |

| MI-888 (Spiro-oxindole) | - | - | - | - |

Note: Comprehensive pharmacokinetic data for all compounds is not publicly available.

Key Signaling Pathways Targeted by Spirocyclic Drugs

The unique structural features of spirocycles have enabled the development of potent and selective modulators of challenging biological targets, including protein-protein interactions and enzyme active sites.

The Menin-MLL Interaction in Acute Leukemia

The interaction between menin and the MLL protein is a critical driver in a subset of acute leukemias.[1] Small molecule inhibitors that disrupt this interaction represent a promising therapeutic strategy.[8]

Bacterial DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and a well-established target for antibiotics.[9][10] Spirocyclic inhibitors like Zoliflodacin offer a novel mechanism of action against this enzyme.[11]

HCV NS3/4A Protease in Viral Replication and Immune Evasion

The hepatitis C virus (HCV) NS3/4A protease is a multifunctional enzyme crucial for viral polyprotein processing and for dismantling the host's innate immune response.[12]

The p53-MDM2 Interaction in Cancer

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical control point in cell cycle progression and apoptosis.[13] Inhibiting this interaction with small molecules can reactivate p53's tumor-suppressive functions.[2] Spiro-oxindoles have emerged as a particularly potent class of p53-MDM2 inhibitors.[2]

Experimental Protocols: Synthesis of Key Spirocyclic Scaffolds

The following sections provide representative, detailed methodologies for the synthesis of key spirocyclic scaffolds, based on published procedures. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory conditions.

General Protocol for the Synthesis of Spiro[3.3]heptanes

Spiro[3.3]heptanes are valuable building blocks in medicinal chemistry.[14] Their synthesis can be achieved through various routes, including the [2+2] cycloaddition of an allene with an alkene followed by further manipulations. A more recent and efficient method involves strain-relocating semipinacol rearrangements.[6]

Protocol: Synthesis of a Substituted Spiro[3.3]heptan-1-one via Semipinacol Rearrangement [6]

-

Step 1: Formation of the 1-bicyclobutylcyclopropanol intermediate.

-

To a solution of a 1-sulfonylbicyclo[1.1.0]butane derivative in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to generate the lithiated bicyclobutane.

-

In a separate flask, prepare a solution of a 1-sulfonylcyclopropanol (1.0 equivalent) in anhydrous THF.

-

Add the solution of the lithiated bicyclobutane to the 1-sulfonylcyclopropanol solution at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

-

Step 2: Acid-catalyzed rearrangement.

-

Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude 1-bicyclobutylcyclopropanol intermediate in dichloromethane.

-

Add a catalytic amount of a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., MsOH) at room temperature.

-

Monitor the reaction by TLC until the rearrangement is complete.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired spiro[3.3]heptan-1-one.

-

General Protocol for the Synthesis of Spiro-oxindoles via [3+2] Cycloaddition

The [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a robust and highly stereoselective method for constructing the spiro[oxindole-3,2'-pyrrolidine] scaffold.[5]

Protocol: One-Pot, Three-Component Synthesis of a Spiro-pyrrolidinyl-oxindole [5]

-

To a solution of an isatin derivative (1.3 equivalents) and a secondary amino acid (e.g., L-proline or sarcosine, 1.3 equivalents) in a suitable solvent (e.g., ethanol or methanol) add an α,β-unsaturated carbonyl compound (the dipolarophile, 1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired spiro-oxindole derivative.

Conclusion and Future Perspectives

Spirocyclic scaffolds have firmly established their place as a valuable tool in the medicinal chemist's armamentarium. Their unique three-dimensional structures provide a powerful strategy to overcome many of the challenges associated with traditional drug design paradigms. The continued development of novel and efficient synthetic methodologies will undoubtedly lead to an even broader application of these fascinating molecular architectures in the discovery of next-generation therapeutics. As our understanding of complex biological systems deepens, the ability to precisely control the spatial presentation of chemical functionality offered by spirocycles will become increasingly critical for the design of highly potent and selective drugs for a wide range of diseases. The future of drug discovery is undoubtedly three-dimensional, and spirocyclic scaffolds are poised to play a leading role in shaping that future.

References

- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 8. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 10. DNA gyrase - Wikipedia [en.wikipedia.org]

- 11. 2minutemedicine.com [2minutemedicine.com]

- 12. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Stability of Boc-Protected Piperidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its widespread use is attributed to its robustness under a variety of synthetic conditions and its facile, selective removal under acidic conditions. Piperidine scaffolds are prevalent in a vast number of bioactive molecules and approved drugs, making Boc-protected piperidines critical intermediates in drug discovery and development. A thorough understanding of the chemical stability of these intermediates is paramount for process optimization, impurity control, and ensuring the quality of active pharmaceutical ingredients (APIs).[]

This technical guide provides a comprehensive overview of the chemical stability of Boc-protected piperidines. It details their degradation pathways under various stress conditions, offers quantitative stability data, and presents detailed experimental protocols for stability assessment and deprotection. Furthermore, this guide includes visual workflows and diagrams to elucidate key processes and concepts relevant to researchers and drug development professionals.

Core Concepts of Boc Group Stability

The stability of the Boc group is contingent on the chemical environment. It is renowned for its stability in basic, nucleophilic, and reductive conditions, which allows for selective manipulation of other functional groups within a molecule.[2] However, its defining characteristic is its lability under acidic conditions. This orthogonality is a key principle leveraged in complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where it is often used in conjunction with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.[3][4][]

The primary degradation pathway for Boc-protected piperidines is acid-catalyzed cleavage.[6] This process involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free piperidine and carbon dioxide.[7]

Quantitative Stability Data

The rate of Boc group cleavage is dependent on several factors, including the strength of the acid, its concentration, the solvent, and the temperature. The substitution pattern on the piperidine ring can also influence stability.

Table 1: Stability of Boc-Protected Piperidines Under Various Conditions

| Condition | Reagent/Environment | Temperature | Observation | Citation(s) |

| Acidic | 0.1 M HCl in Acetonitrile/Water (1:1) | 60°C | Significant degradation expected within 24 hours. | [6] |

| 20-50% TFA in DCM | Room Temperature | Complete deprotection typically within 1-3 hours. | [7] | |

| 0.1% TFA in Acetonitrile/Water | Room Temperature | Approximately 10% cleavage observed after 4 hours. | [8] | |

| Basic | 0.1 M NaOH in Acetonitrile/Water (1:1) | 60°C | Generally stable over 24 hours. | [6] |

| 20% Piperidine in DMF | Room Temperature | Stable; this condition is used for Fmoc deprotection. | [] | |

| Oxidative | 3% H₂O₂ | Room Temperature | Generally stable, though the piperidine ring may be susceptible to oxidation depending on substituents. | [6] |

| Thermal | Solid or in Acetonitrile | 60°C | Generally stable over 24 hours at this temperature. Lability increases at higher temperatures (e.g., refluxing solvents). | [6][8] |

| Photolytic | UV light (e.g., 254 nm) | Room Temperature | Potential for degradation upon prolonged exposure. | [6] |

Degradation Pathways and Side Reactions

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][9] The primary degradation product of Boc-protected piperidines under acidic conditions is the corresponding de-Boc-protected piperidine salt. However, other side reactions can occur, particularly with substituted piperidines or under harsh conditions.

Under oxidative stress, N-oxide formation or hydroxylation of the piperidine ring are possible degradation pathways. Photolytic stress can also lead to a variety of degradation products. It is crucial to identify and characterize these impurities to ensure the safety and efficacy of the final drug product.[]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Boc-Protected Piperidine

This protocol outlines a general procedure for conducting a forced degradation study on a Boc-protected piperidine derivative.

Materials:

-

Boc-protected piperidine sample

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Heating block or oven

-

UV lamp (e.g., 254 nm)

-

HPLC or LC-MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of the Boc-protected piperidine in acetonitrile (e.g., 1 mg/mL).

-

Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place a solid sample and a solution of the compound in acetonitrile in an oven at 60°C for 24 hours.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

-

Sample Analysis: After the specified incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC or LC-MS method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage of degradation and identify any major degradation products.[6]

Protocol 2: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and generally effective method for N-Boc deprotection.

Materials:

-

N-Boc protected piperidine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v in DCM).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine.[7]

Protocol 3: Purity Assessment and Degradation Analysis by HPLC

This protocol provides a general method for assessing the purity of a Boc-protected piperidine and analyzing its degradation products.

Materials:

-

Boc-protected piperidine sample (including stressed samples from Protocol 1)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or Phosphoric acid

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

HPLC Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (or a more specific wavelength if the molecule has a stronger chromophore)

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute all components, and then re-equilibrate. For example: Start with 10% B, linear gradient to 90% B over 15 minutes, hold for 5 minutes, then return to 10% B and equilibrate.

Procedure:

-

Sample Preparation: Dissolve the samples in a suitable solvent (e.g., a mixture of mobile phase A and B) to a known concentration (e.g., 50 µg/mL).

-

Analysis: Inject the samples onto the HPLC system and record the chromatograms.

-

Data Evaluation: Purity can be estimated by the area percentage of the main peak. For forced degradation samples, calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.[6][10]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the chemical stability of Boc-protected piperidines.

Conclusion

A comprehensive understanding of the chemical stability of Boc-protected piperidines is indispensable for their effective use in pharmaceutical research and development. The Boc group offers a robust and versatile means of protecting the piperidine nitrogen, with its predictable lability under acidic conditions being a key feature for synthetic design. By employing systematic stability studies, such as forced degradation, researchers can identify potential impurities and develop robust analytical methods to ensure the quality and safety of these critical intermediates. The protocols and workflows presented in this guide provide a solid foundation for the successful handling, analysis, and application of Boc-protected piperidines in the synthesis of novel therapeutics.

References

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sgs.com [sgs.com]

- 10. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol is presented in a step-by-step format, suitable for use in a laboratory setting.

Introduction